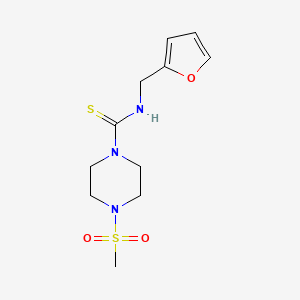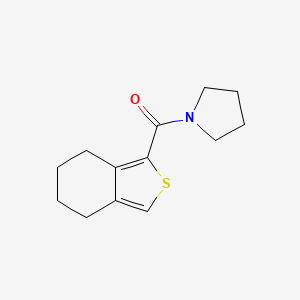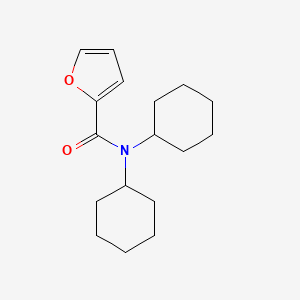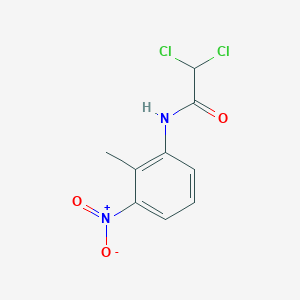![molecular formula C20H22N2O5 B5818090 ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system.
作用機序
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the BCR signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system. By inhibiting BTK, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate blocks the activation of downstream signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition to its anti-tumor effects, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has also been shown to have immunomodulatory effects, including the activation of T-cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its high selectivity for BTK, which reduces the risk of off-target effects. However, one of the limitations of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of focus is the development of more potent and selective BTK inhibitors with longer half-lives. Finally, there is also interest in exploring the potential of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
合成法
The synthesis of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate involves several steps, including the preparation of the key intermediate 2-aminobenzoic acid, which is then reacted with ethyl chloroformate and 4-piperidone to form the benzoylpiperidine intermediate. This intermediate is then reacted with 2-furoyl chloride to form the final product, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate.
科学的研究の応用
Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to effectively inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-26-20(25)15-6-3-4-7-16(15)21-18(23)14-9-11-22(12-10-14)19(24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBWVYCHCKYZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)


![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)



![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)


![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)